WAMP-1b
Description
Discovery, Isolation, and Classification within Hevein-like Antimicrobial Peptides (AMPs)
WAMP-1b was initially identified and isolated from the kernels of Triticum kiharae, a species of wheat. mdpi.comresearchgate.net It is categorized within the family of hevein-like antimicrobial peptides. mdpi.comresearchgate.netresearchgate.net This classification is based on its structural and functional similarities to hevein (B150373), a well-characterized chitin-binding protein originally found in the latex of the rubber tree, Hevea brasiliensis. mdpi.com Hevein-like AMPs are broadly recognized for their antifungal properties, often mediated through interactions with chitin (B13524), a primary component of fungal cell walls. mdpi.comresearchgate.netunina.it The hevein-like peptide family is structurally diverse and can be subgrouped based on the number of cysteine residues they contain, commonly featuring 6, 8, or 10 cysteines. nih.govfrontiersin.orgntu.edu.sg this compound is particularly noted for possessing a unique motif containing 10 cysteine residues, setting it apart from many other hevein-like peptides characterized previously. mdpi.comntu.edu.sgresearchgate.net
Biosynthetic Origins and Post-Translational Processing of this compound in Host Organisms
The biosynthesis of this compound, consistent with other WAMPs and many plant AMPs, involves the synthesis of a precursor protein within the host organism. mdpi.comnih.gov These precursors are typically structured with three distinct domains: an N-terminal signal peptide, the mature peptide sequence (this compound), and a C-terminal prodomain. mdpi.comfrontiersin.orgnih.govmsu.ru The biologically active form of this compound is generated through post-translational processing, a crucial step that involves the precise proteolytic cleavage of both the signal peptide and the C-terminal prodomain from the precursor molecule. frontiersin.orgnih.gov The presence of multiple disulfide bonds in the mature this compound peptide signifies further post-translational modifications essential for achieving its correct folding, stability, and biological function. researchgate.netnih.govigem.org These host-mediated post-translational modifications are vital regulatory mechanisms that can significantly influence protein activity and are integral to the host's defense strategies. nih.govmdpi.com
Evolutionary Significance and Role of this compound in Plant Innate Immunity
This compound plays a significant role as a component of the plant's innate immune system. researchgate.netnih.gov Plant innate immunity is triggered by the recognition of conserved microbial features, known as microbe-associated molecular patterns (MAMPs), which subsequently activate a cascade of defense responses. mdpi.comresearchgate.net Hevein-like peptides, including this compound, contribute to this defense by interacting with fungal cell walls, primarily through their affinity for chitin. mdpi.comresearchgate.netunina.it The identification of this compound and homologous peptides in various cereal species underscores the evolutionary significance and conservation of these defense molecules across different plants. mdpi.comresearchgate.net The continuous coevolutionary dynamic between plants and their pathogens necessitates the development and diversification of immune molecules like WAMPs, highlighting their critical role in the ongoing biological "arms race". researchgate.netplos.org The observation that wamp genes are upregulated in response to pathogen challenge provides strong evidence for their direct involvement in plant defense mechanisms in planta. mdpi.comresearchgate.net
Overview of Distinctive Molecular Features and Homology of this compound
This compound is characterized as a positively charged peptide composed of 45 amino acid residues. mdpi.com A defining molecular feature is its unique 10-cysteine motif, which differentiates it from the more prevalent 6- or 8-cysteine motifs found in other hevein-like AMPs. mdpi.comnih.govntu.edu.sgresearchgate.net These ten cysteine residues form five disulfide bonds, which are critical for maintaining the peptide's stable, compact three-dimensional structure. mdpi.comresearchgate.netnih.gov The arrangement of these disulfide bonds in WAMPs exhibits structural similarities to the chitin-binding domains found in class I chitinases of cereals. researchgate.netmsu.ru this compound contains a chitin-binding site; however, it possesses an unusual substitution where a typically conserved serine residue is replaced by glycine (B1666218). mdpi.comresearchgate.netresearchgate.net This substitution may influence its binding characteristics to oligosaccharides while potentially enhancing its amphiphilic nature. researchgate.netresearchgate.net this compound shows a high degree of amino acid sequence conservation with other WAMP homologues identified in Poaceae plants, with the primary sequence variation occurring at position 34. mdpi.comresearchgate.net
Interactive Data Table: Key Molecular Features of this compound
| Feature | Description |
| Amino Acid Length | 45 mdpi.com |
| Net Charge | Positive mdpi.com |
| Cysteine Residues | 10 mdpi.comnih.govntu.edu.sgresearchgate.net |
| Disulfide Bonds | 5 mdpi.comresearchgate.netnih.gov |
| Cysteine Motif | Unique 10-Cys motif mdpi.comntu.edu.sgresearchgate.net |
| Chitin-Binding Site | Present, with Ser to Gly substitution mdpi.comresearchgate.netresearchgate.net |
| Variable Position | Residue 34 mdpi.comresearchgate.net |
Interactive Data Table: Amino Acid Sequence Variants at Position 34 in WAMP Homologues
| WAMP Homologue | Residue at Position 34 | Source |
| This compound | Alanine (Ala) | Triticum kiharae mdpi.comresearchgate.net |
| WAMP-2 | Lysine (Lys) | Poaceae species mdpi.comresearchgate.net |
| WAMP-3.1 | Glutamic Acid (Glu) | Poaceae species mdpi.comresearchgate.net |
| WAMP-4 | Asparagine (Asn) | Poaceae species mdpi.comresearchgate.net |
| WAMP-5 | Valine (Val) | Poaceae species mdpi.comresearchgate.net |
Properties
bioactivity |
Antifungal |
|---|---|
sequence |
AQRCGDQARGAKCPNCLCCGKYGFCGSGDAYCGAGSCQSQCRGCR |
Origin of Product |
United States |
Advanced Methodologies for Production and Molecular Engineering of Wamp 1b
Optimized Recombinant Expression Systems and Purification Strategies for WAMP-1b
Recombinant protein technology is a widespread method for producing proteins and peptides in desired quantities and purities. genscript.com This approach allows for the expression of the this compound gene in a host organism, which then synthesizes the peptide.
Heterologous Expression of this compound in Prokaryotic and Eukaryotic Platforms
Heterologous expression involves introducing the gene encoding this compound into a host organism different from its natural source (Triticum kiharae). Both prokaryotic and eukaryotic systems can be utilized for this purpose.
Prokaryotic Platforms: Escherichia coli (E. coli) is a widely used and cost-efficient prokaryotic host for recombinant protein production due to its rapid growth and high yield potential. patsnap.comeurisotop.comresearchgate.net Recombinant WAMP-1a, a related peptide, has been successfully produced in E. coli. However, expressing cysteine-rich peptides like this compound in E. coli can sometimes lead to the formation of inclusion bodies, resulting in insoluble and misfolded protein that requires refolding. eurisotop.comresearchgate.net
Eukaryotic Platforms: Eukaryotic expression systems, such as yeast, insect cells (e.g., using baculovirus), and mammalian cells, offer advantages for expressing proteins that require post-translational modifications, such as proper disulfide bond formation and folding, which are often crucial for the biological activity of cysteine-rich peptides like this compound. eurisotop.comelsevier.com Recombinant Triticum kiharae Antimicrobial peptide 1b (this compound) has been successfully expressed in E. coli, yeast, baculovirus, and mammalian cell systems, with reported purities of greater than or equal to 85% as determined by SDS-PAGE. mybiosource.com
| Expression Host | Reported Purity (SDS-PAGE) |
| E. coli | ≥ 85% |
| Yeast | ≥ 85% |
| Baculovirus | ≥ 85% |
| Mammalian Cell | ≥ 85% |
Engineering Strategies for Enhanced Yield and Solubility of Recombinant this compound
Optimizing recombinant expression involves tailoring protocols to the specific characteristics of the protein being produced. genscript.com Several strategies can be employed to enhance the yield and solubility of recombinant this compound:
Vector Design and Codon Optimization: Designing an appropriate expression vector with strong promoters and using codon optimization algorithms can improve transcription and translation rates, leading to higher yields. genscript.comhuji.ac.il Codon bias between the host organism and the target gene can impact expression levels, and optimizing the gene sequence to match host preferences can help overcome this. huji.ac.ilbiomatik.com
Culture Conditions: Modifying culture parameters such as temperature and inducer concentration can significantly affect protein yield and solubility. patsnap.comhuji.ac.ilbiomatik.com Lowering the induction temperature (15-25°C) and decreasing the inducer concentration can slow down protein synthesis, allowing more time for proper folding and reducing aggregation, thereby increasing solubility. huji.ac.ilbiomatik.com
Fusion Tags: Utilizing fusion partners or solubility tags can enhance the solubility of recombinant proteins. genscript.comneb.com Tags like Maltose Binding Protein (MBP) can aid in expression and solubility, and also facilitate purification. neb.com Protein tags are typically removed after purification, often through enzymatic or chemical cleavage. genscript.com
Co-expression of Chaperones: Co-expressing chaperone proteins with the target protein can assist in proper folding and prevent aggregation, leading to increased soluble protein yield. huji.ac.ilbiomatik.com
Targeting to Specific Cellular Compartments: For proteins requiring disulfide bonds, targeting expression to oxidative compartments like the E. coli periplasm can aid in proper folding. biomatik.com
Protein Engineering: Modifying the protein sequence itself through techniques like deleting transmembrane or hydrophobic regions can increase expression and solubility. huji.ac.il
Purification of recombinant this compound typically follows cell lysis, which can be achieved through methods like sonication, enzymatic digestion, or mechanical disruption. patsnap.commdpi.com Purification strategies often depend on the presence of purification tags. patsnap.com Affinity chromatography is commonly used for tagged proteins, followed by additional steps like ion-exchange chromatography (IEX) or size exclusion chromatography (SEC) for higher purity requirements. genscript.compatsnap.commdpi.com Non-chromatographic methods using self-cleaving aggregating tags are also being developed. mdpi.com
Solid-Phase Peptide Synthesis (SPPS) of this compound and its Molecular Analogs
Solid-Phase Peptide Synthesis (SPPS) is a widely used technique for the chemical synthesis of peptides. beilstein-journals.orgbachem.combachem.com In SPPS, the peptide chain is assembled stepwise on an insoluble solid support, typically a resin, starting from the C-terminus. bachem.combachem.compeptide.com This method simplifies purification as excess reagents and by-products can be removed by simple filtration. bachem.combachem.com SPPS is particularly suitable for synthesizing peptides up to around 50-80 amino acids in length. bachem.comgoogle.com
The general SPPS cycle involves:
Cleavage of the Nα-protecting group from the terminal amino acid on the resin or the growing peptide chain. bachem.combachem.compeptide.com
Washing steps to remove residual cleavage reagents. bachem.combachem.compeptide.com
Coupling of the next protected amino acid to the free amine of the growing chain using coupling reagents that activate the amino acid's carboxyl group. bachem.combachem.compeptide.comthermofisher.com
Washing steps to remove excess reagents and by-products. bachem.combachem.compeptide.com
This cycle is repeated until the desired peptide sequence is complete. peptide.com The peptide is then cleaved from the resin, typically using acidolytic conditions, and further purified. beilstein-journals.orgbachem.com
SPPS is also a powerful tool for synthesizing molecular analogs of this compound. By substituting or modifying amino acids at specific positions during the synthesis process, researchers can create peptides with altered properties to investigate structure-activity relationships. sigmaaldrich.comnih.gov
Methodologies for Incorporating Unnatural Amino Acids into this compound
Incorporating unnatural amino acids (UAAs) into peptides is a valuable strategy for enhancing their stability, modifying their biological activity, or introducing novel functionalities. google.comsigmaaldrich.comnih.gov SPPS provides a straightforward method for incorporating UAAs. google.comspringernature.com
Methodologies for incorporating UAAs into this compound during SPPS include:
Direct Coupling: Protected unnatural amino acids can be directly coupled into the growing peptide chain during the standard SPPS cycle, similar to natural amino acids. nih.govmdpi.com This requires appropriate protecting group strategies for the UAA. beilstein-journals.orgpeptide.com
Using Modified SPPS Protocols: For some UAAs, particularly those that are sterically hindered or prone to epimerization, optimized SPPS protocols with specific coupling reagents and conditions may be necessary to ensure efficient and high-fidelity incorporation. nih.govbeilstein-journals.org
Chemically Acylated tRNA: In some in vivo or cell-free protein synthesis systems, unnatural amino acids can be site-specifically incorporated using chemically acylated suppressor tRNAs that recognize a stop codon introduced at the desired position in the gene sequence. google.comnih.gov While this is not strictly SPPS, it is a method for site-specific UAA incorporation into peptides/proteins.
The incorporation of UAAs can be used to alter the tertiary structure of a peptide, improve in vivo stability, enhance potency, or increase selectivity for a biological target. sigmaaldrich.com
Chemoenzymatic Synthesis Approaches for this compound
Chemoenzymatic peptide synthesis combines chemical synthesis methods, such as SPPS, with enzymatic reactions to assemble peptides. bachem.com This approach can be particularly useful for synthesizing longer peptides or those with complex modifications that are challenging to produce solely by chemical synthesis. bachem.com
Chemoenzymatic approaches for this compound could involve:
Enzymatic Ligation of Peptide Fragments: Shorter peptide fragments synthesized by SPPS can be ligated together using enzymes like ligases. bachem.comgoogle.com This allows for the construction of longer peptides.
Enzymatic Modification: Enzymes can be used to introduce specific modifications into the peptide sequence after chemical synthesis.
Chemoenzymatic synthesis can offer advantages such as the generation of long peptides and cyclic peptides and can be scalable. bachem.com
Site-Directed Mutagenesis for Probing this compound Structure-Function Relationships
Site-directed mutagenesis (SDM) is a molecular biology technique used to introduce specific, targeted changes to the nucleotide sequence of a gene. nih.govspringernature.comsciencevivid.com This results in corresponding amino acid substitutions, insertions, or deletions in the protein encoded by the gene. nih.govspringernature.com SDM is a powerful tool for investigating the relationship between the structure of a protein and its function. nih.govspringernature.comsciencevivid.com
By systematically altering specific amino acid residues in this compound through SDM, researchers can:
Identify Critical Residues: Determine which amino acids are essential for this compound's antimicrobial activity, stability, folding, or interaction with target molecules. sciencevivid.com
Understand Functional Mechanisms: Gain insights into how specific amino acids contribute to the peptide's mechanism of action. sciencevivid.com For example, mutations in the chitin-binding domain or cysteine residues can reveal their roles in target interaction and structural integrity. This compound's unique glycine (B1666218) substitution in the chitin-binding domain, which differs from the conserved serine in other hevein-like AMPs, is an area that can be explored using SDM to understand its impact on chitin (B13524) binding and activity. mdpi.com
Analyze the Impact of Post-Translational Modifications: If this compound undergoes any post-translational modifications, SDM can be used to alter potential modification sites and study the effect on function.
Engineer Improved Variants: Based on the understanding of structure-function relationships, SDM can be used to create this compound variants with enhanced activity, specificity, or other desired properties.
SDM is typically performed using PCR-based methods, where primers containing the desired mutation are used to amplify the gene sequence. nih.govspringernature.comsciencevivid.com The mutated gene can then be expressed recombinantly, and the resulting mutant protein can be purified and characterized to assess the impact of the amino acid change on its structure and function. nih.govspringernature.com Studies on other hevein-type peptides, such as WAMP-1a, have utilized recombinant production and analysis of variants with substitutions at specific positions to understand their impact on antifungal activity. mdpi.com
Chemical Derivatization and Functionalization Strategies for this compound
This compound is an antimicrobial peptide (AMP) isolated from Triticum kiharae, a species of wheat ontosight.ai. As a peptide, its chemical structure is defined by its specific amino acid sequence. Chemical derivatization and functionalization strategies applied to this compound primarily involve modifications to this sequence or the chemical nature of its constituent amino acids, aiming to alter its properties, such as antimicrobial activity or stability.
One notable point of structural variation identified is the difference between WAMP-1a and this compound, which differ by a single C-terminal arginine residue metabolomicsworkbench.org. This highlights how even subtle changes at the terminus of the peptide can define distinct WAMP variants.
Further research into WAMP homologues has revealed that substitutions at specific positions within the peptide sequence represent a key strategy for molecular engineering. A study investigating hevein-like antimicrobial peptides, including WAMPs, identified five homologues based on the amino acid present at position 34: this compound (Alanine), WAMP-2 (Lysine), WAMP-3.1 (Glutamic Acid), WAMP-4 (Asparagine), and WAMP-5 (Valine) metabolomicsworkbench.org. These substitutions at a single, non-conserved position demonstrate a targeted approach to modifying the peptide's chemical structure.
These chemical variations at position 34 have been shown to influence the biological activity of the WAMP homologues. For instance, their antifungal potency varies depending on the fungal species targeted metabolomicsworkbench.org. The inhibitory activity against various fungal pathogens, such as Bipolaris sorokininana and Fusarium oxysporum, differs among this compound and its position 34 substituted counterparts metabolomicsworkbench.org. This indicates that the chemical nature of the amino acid at position 34 plays a role in mediating the peptide's interaction with fungal targets.
The following table summarizes representative data on the antifungal activity of this compound and its homologues with substitutions at position 34 against Bipolaris sorokininana and Fusarium oxysporum, illustrating the impact of these specific chemical modifications.
| Peptide | Amino Acid at Position 34 | Antifungal Activity against B. sorokininana (IC₅₀, µg/mL) | Antifungal Activity against F. oxysporum (IC₅₀, µg/mL) |
| This compound | Alanine | Most active (within the tested group) | Moderate |
| WAMP-2 | Lysine | Active | Most active (within the tested group) |
| WAMP-3.1 | Glutamic Acid | Active | Active |
| WAMP-4 | Asparagine | Active | Moderate |
| WAMP-5 | Valine | Active | Moderate |
Note: Data is illustrative based on reported trends in antifungal potency among homologues against specified fungi metabolomicsworkbench.org. Specific IC₅₀ values can vary depending on experimental conditions.
These findings demonstrate that targeted amino acid substitutions, a form of chemical derivatization at a specific site, can effectively functionalize WAMP peptides to modulate their biological efficacy against different pathogens. Such strategies are fundamental in the molecular engineering of peptides like this compound to potentially enhance or tailor their antimicrobial properties for specific applications.
High Resolution Structural Elucidation and Conformational Dynamics of Wamp 1b
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structure and Dynamics of WAMP-1b
NMR spectroscopy is a powerful technique for determining the three-dimensional structure and investigating the dynamics of proteins and peptides in solution. Although comprehensive NMR data specifically for this compound were not available in the consulted literature, the solution structure of WAMP-1a, a highly homologous peptide, has been successfully determined using NMR spectroscopy d-nb.info. These studies provide a strong basis for understanding the likely structural features and conformational behavior of this compound.
Comprehensive Assignment of this compound Backbone and Side-Chain Resonances
A fundamental step in determining the solution structure of a peptide by NMR is the comprehensive assignment of its backbone and side-chain resonances. This involves identifying the unique NMR signals corresponding to each atom in the peptide chain. For WAMP-1a, this process would have typically involved acquiring and analyzing a suite of two-dimensional NMR spectra, such as DQF-COSY, TOCSY, and NOESY, in conjunction with triple-resonance experiments for larger peptides. Analysis of chemical shifts provides initial information about the secondary structure elements. While specific resonance assignment data for this compound is not presented in the provided sources, the high sequence similarity to WAMP-1a suggests that established assignment strategies for cysteine-rich plant antimicrobial peptides would be applicable.
Determination of this compound Disulfide Bond Connectivity and Topological Features
X-ray Crystallography of this compound and its Complexes with Molecular Targets
X-ray crystallography is a technique used to determine the atomic-resolution three-dimensional structure of molecules in a crystalline state. This method can provide highly detailed structural information, including the precise positions of atoms and the geometry of the molecule. For peptides like this compound, X-ray crystallography can be particularly valuable for obtaining high-resolution structures, especially when complexed with their molecular targets, to understand the mode of interaction. However, based on the provided search results, there is no information indicating that X-ray crystallography has been successfully applied to determine the structure of this compound or its complexes.
Strategies for Crystallization of this compound and Co-crystallization with Ligands
Crystallization of peptides, particularly small, flexible, or highly modified peptides like this compound with multiple disulfide bonds, can be challenging. Typical strategies involve screening a wide range of crystallization conditions, including variations in precipitant concentration, pH, temperature, and the presence of additives. For co-crystallization with molecular targets (e.g., fungalysin, which WAMPs are known to inhibit nih.gov), the complex must first be formed in solution and then subjected to crystallization screening. Successful crystallization often requires a high concentration of pure peptide or complex. The lack of reported crystal structures for this compound suggests that obtaining suitable crystals may present experimental difficulties.
High-Resolution Diffraction Analysis for Atomic Coordinates of this compound Complexes
Advanced Mass Spectrometry for this compound Characterization and Modification Analysis
Mass spectrometry (MS) is a powerful analytical technique used to identify the amount and type of chemicals present in a sample by measuring the mass-to-charge ratio (m/z) of gas-phase ions libretexts.orgarcjournals.org. For peptides and proteins like this compound, MS is indispensable for determining molecular weight, confirming amino acid sequences, and identifying post-translational modifications (PTMs) arcjournals.orgbitesizebio.com. Techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption Ionization (MALDI) are commonly used to ionize large biomolecules for MS analysis libretexts.orgwiley-vch.de. High-resolution mass spectrometry (HRMS) provides accurate mass measurements, enabling the distinction between molecules with very similar masses and aiding in elemental composition determination libretexts.orgwiley-vch.de.
Top-Down and Bottom-Up Proteomics Approaches for this compound Variant and PTM Analysis
Proteomics, the large-scale study of proteins, employs MS-based strategies to analyze protein mixtures. Top-down and bottom-up approaches are two primary methods utilized for protein characterization, including the analysis of protein variants and PTMs ptmbio.com.
Bottom-Up Proteomics: This is the most widely used approach in proteomics. It involves enzymatic digestion of the protein (e.g., with trypsin) into smaller peptides before MS analysis. The resulting peptides are then separated, typically by liquid chromatography (LC), and analyzed by tandem MS (MS/MS). The fragmentation patterns of the peptides in MS/MS provide sequence information, which can be used to identify the protein and its variants by searching against sequence databases. PTMs introduce specific mass shifts to the modified amino acids, which can be detected during MS analysis. By analyzing the mass differences and fragmentation patterns of modified peptides, the type and location of PTMs can be identified. bitesizebio.combioinfor.com
For this compound, a bottom-up approach would involve digesting the peptide into smaller fragments. Analysis of these fragments by LC-MS/MS would allow for the confirmation of the amino acid sequence and the identification of any deviations or modifications. Given that this compound is a cysteine-rich peptide with disulfide bonds igem.org, sample preparation for bottom-up analysis would likely involve reduction and alkylation of cysteine residues to break disulfide bonds before enzymatic digestion. This allows for complete digestion and accurate sequence coverage.
Top-Down Proteomics: In contrast to bottom-up, top-down proteomics analyzes intact proteins or large protein fragments without prior enzymatic digestion. This approach is particularly valuable for characterizing protein isoforms, splice variants, and PTMs, as it maintains the connectivity of modifications to the entire protein molecule. ptmbio.com High-resolution MS instruments are crucial for top-down proteomics to accurately measure the mass of intact proteins and their fragments generated by techniques like electron capture dissociation (ECD) or electron transfer dissociation (ETD).
Analysis of Variants and PTMs: Both top-down and bottom-up approaches contribute to the comprehensive analysis of this compound variants and PTMs. Bottom-up provides detailed information on peptide sequences and localized modifications, while top-down offers insights into the intact protein mass and the combinatorial nature of PTMs. The identification and quantification of modified peptides and proteins are essential to understanding the biological functions and impacts of PTMs bioinfor.com. MS can detect nearly all PTMs and can also be used to identify unknown PTMs by detecting changes in molecular weight bitesizebio.com.
Here is a conceptual table illustrating how MS approaches can be applied to this compound analysis:
| MS Approach | Sample Preparation | Analysis Focus | Information Gained |
| Bottom-Up Proteomics | Reduction, Alkylation, Enzymatic Digestion | Peptides | Amino acid sequence confirmation, identification and localization of PTMs, relative quantification of peptides/PTMs |
| Top-Down Proteomics | Minimal (intact protein) | Intact Protein/Large Fragments | Precise molecular weight, identification of protein variants, analysis of combinatorial PTMs |
Hydrogen-Deuterium Exchange Mass Spectrometry for this compound Conformational Dynamics
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful technique for probing the conformational dynamics and structural flexibility of proteins in solution anr.frthermofisher.comnih.govnih.gov. The method relies on the exchange of labile hydrogen atoms in the protein backbone amide groups with deuterium (B1214612) from the solvent (typically D2O) thermofisher.comnih.gov. The rate of this exchange is influenced by the protein's three-dimensional structure and dynamics. Hydrogen atoms involved in hydrogen bonds within stable secondary structures (like alpha-helices and beta-sheets) or buried within the protein core exchange more slowly than those in flexible loops or exposed regions thermofisher.comnih.gov.
By exposing this compound to a deuterated buffer for varying periods and then analyzing the mass increase due to deuterium uptake using MS, researchers can gain insights into the accessibility and dynamics of different regions of the peptide. Regions that are more flexible or exposed to the solvent will show a faster rate of deuterium uptake, while more rigid or protected regions will exchange more slowly. thermofisher.comnih.gov
The typical workflow for HDX-MS involves:
Incubating the protein in a deuterated buffer for defined time points.
Quenching the exchange reaction by lowering the pH and temperature.
Digesting the protein into smaller peptides (if a bottom-up HDX-MS approach is used).
Analyzing the deuterated peptides by LC-MS to measure the mass increase for each peptide over the time course. nih.gov
For this compound, HDX-MS could provide valuable information about the dynamics of its chitin-binding domain and how its disulfide bonds influence the flexibility of the molecule. Comparing the deuterium uptake profiles of this compound under different conditions (e.g., in the presence or absence of chitin (B13524) or fungal cell wall components) could reveal conformational changes associated with its biological activity. HDX-MS allows for studying proteins that might be challenging to analyze by other techniques like NMR, especially for larger proteins or complexes nih.gov.
A conceptual data table illustrating HDX-MS results for hypothetical this compound peptides:
| Peptide Segment | Amino Acid Sequence | Deuterium Uptake (after X min in D2O) | Interpretation |
| Segment A | ...Sequence... | Low | Relatively protected/rigid region |
| Segment B | ...Sequence... | High | Relatively exposed/flexible region |
| Segment C | ...Sequence... | Medium | Intermediate protection/dynamics |
This type of data, when mapped onto the amino acid sequence and structural models of this compound, can pinpoint regions involved in structural stability, flexibility, or interactions.
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Secondary and Tertiary Structural Features of this compound
Chiroptical spectroscopy techniques, particularly Circular Dichroism (CD) spectroscopy, are powerful tools for analyzing the secondary and tertiary structural features of chiral molecules like proteins and peptides ntu.edu.sgwikipedia.org. CD measures the differential absorption of left-handed and right-handed circularly polarized light by a sample ntu.edu.sgwikipedia.org. This differential absorption occurs in the absorption bands of optically active chiral molecules wikipedia.org.
For proteins and peptides, CD spectroscopy in the far-UV region (190-250 nm) is highly sensitive to the conformation of the peptide backbone and provides information about the types and relative amounts of secondary structures present, such as alpha-helices, beta-sheets, turns, and random coils ntu.edu.sgwikipedia.org. Each type of secondary structure has a characteristic CD spectrum. For example, alpha-helices typically exhibit negative bands at 208 nm and 222 nm, while beta-sheets show a negative band around 218 nm and a positive band around 195 nm. wikipedia.org
For this compound, CD spectroscopy can be used to:
Monitor changes in secondary and tertiary structure upon changes in environmental conditions (e.g., temperature, pH, solvent composition) or upon interaction with binding partners like chitin.
Assess the thermal stability of the peptide by monitoring changes in the CD signal as a function of temperature (thermal denaturation).
While specific CD data for this compound was not extensively detailed in the search results, the technique is routinely applied to characterize the structural properties of antimicrobial peptides and other cysteine-rich proteins. The presence of 10 cysteine residues forming 5 disulfide bonds in the 116-amino acid form of this compound igem.org would contribute to the CD spectrum in the near-UV region, providing insights into the rigidity and folding of the molecule.
A conceptual representation of expected CD spectral features for a peptide with beta-sheet and alpha-helical content:
| Wavelength Region | Structural Information | Characteristic CD Signals |
| Far-UV (190-250 nm) | Secondary Structure (alpha-helix, beta-sheet, turns, random coil) | Alpha-helix: Negative bands at ~208 nm and ~222 nm, positive band at ~195 nm. Beta-sheet: Negative band at ~218 nm, positive band at ~195 nm. |
| Near-UV (250-320 nm) | Tertiary Structure, Environment of Aromatic Residues and Disulfide Bonds | Signals depend on the specific environment and orientation of Trp, Tyr, Phe, and disulfide bonds. |
Analysis of the CD spectrum of this compound would provide experimental validation of its predicted secondary structure elements and offer insights into the stability and folding of its tertiary structure, particularly concerning the arrangement of its disulfide bonds and the environment of its aromatic residues.
Molecular Mechanisms of Action and Biochemical Interactions of Wamp 1b
Detailed Enzymatic Inhibition Mechanisms of Fungalysin by WAMP-1b
This compound functions as a specific inhibitor of fungalysin, a secreted Zn-metalloproteinase produced by Fusarium fungi, such as Fusarium verticillioides nih.govresearchgate.net. Fungalysin acts as a virulence factor by cleaving plant defense chitinases, specifically targeting a site between the chitin-binding and catalytic domains nih.govresearchgate.net. This cleavage disarms the plant's ability to degrade fungal chitin (B13524), a key component of the fungal cell wall nih.govresearchgate.net. By inhibiting fungalysin, this compound prevents the degradation of these plant chitinases, thereby preserving a crucial part of the plant's defense system against fungal pathogens nih.govresearchgate.netigem.org.
WAMPs, including this compound, are described as novel protease inhibitors active against fungal metalloproteases nih.govresearchgate.net. The structural similarity of WAMPs to the chitin-binding domain of plant class I chitinases is thought to be associated with their ability to inhibit fungalysin researchgate.net. An equal molar concentration of this compound or WAMP-2 to chitinase (B1577495) was sufficient to block fungalysin activity, keeping the chitinase intact nih.govresearchgate.net. This suggests a potentially higher affinity of fungalysin for WAMPs compared to chitinase frontiersin.org.
A key feature contributing to this compound's resistance to fungalysin cleavage is the presence of an additional serine residue at the site where fungalysin would normally cleave class IV chitinases nih.govfrontiersin.orgntu.edu.sg. This serine residue, located between glycine (B1666218) and cysteine residues, prevents the protease from effectively cleaving this compound frontiersin.org.
Kinetic Characterization of this compound-Fungalysin Interactions (e.g., Kᵢ, Kcat)
While the precise kinetic parameters such as Kᵢ (inhibition constant) and Kcat (turnover number) specifically for this compound's interaction with fungalysin are not explicitly detailed in the provided search results, the literature establishes that WAMPs are specific inhibitors of fungalysin nih.govresearchgate.netmdpi.comresearchgate.net.
Kinetic characterization of enzyme inhibition typically involves determining parameters like Kᵢ, which provides a quantitative measure of inhibitor potency, representing the dissociation constant of the enzyme-inhibitor complex reddit.comunivaq.it. Kcat, or the turnover number, represents the maximum number of substrate molecules converted to product per enzyme active site per unit time reddit.comresearchgate.net. While Kcat is a measure of catalytic efficiency, Kᵢ specifically relates to the inhibitor's affinity for the enzyme reddit.com.
The observation that an equal molar ratio of this compound to chitinase is sufficient to inhibit fungalysin suggests a strong interaction, implying a potentially low Kᵢ value for this compound against fungalysin nih.govresearchgate.netfrontiersin.org. Further detailed kinetic studies would be required to precisely determine the Kᵢ and potentially the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) to fully characterize the this compound-fungalysin interaction at a quantitative level.
Identification of Fungalysin Active Site Residues and Binding Epitopes for this compound
The provided information indicates that WAMPs bind to fungalysin frontiersin.org. The ability of WAMPs to inhibit fungalysin is associated with their structural similarity to the chitin-binding domain of plant class I chitinases researchgate.net. Fungalysin is a Zn-metalloproteinase, implying that its active site contains a zinc ion crucial for catalytic activity nih.govresearchgate.net. While the specific amino acid residues within the fungalysin active site that directly interact with this compound are not explicitly identified in the search results, it is understood that this compound's binding interferes with the enzyme's ability to cleave chitinases nih.govresearchgate.netigem.org.
The presence of a serine residue in this compound at the typical cleavage site for fungalysin on chitinases is highlighted as a factor in this compound's resistance to degradation and its inhibitory action nih.govfrontiersin.orgntu.edu.sg. This suggests that this compound likely interacts with the fungalysin active site or a region proximal to it, effectively blocking substrate (chitinase) access or the catalytic process itself frontiersin.org. Further structural studies, such as X-ray crystallography or NMR spectroscopy of the fungalysin-WAMP-1b complex, would be necessary to precisely map the binding epitopes and identify the interacting residues on both molecules.
Molecular Recognition and Binding Dynamics of this compound with Specific Macromolecular Targets
Molecular recognition is the process by which molecules bind to their targets with high specificity and affinity, driven by non-covalent interactions such as hydrogen bonding, van der Waals forces, and electrostatic interactions numberanalytics.commdpi.comnih.gov. This compound engages in molecular recognition with specific targets, most notably fungalysin and potentially chitin igem.orgmdpi.comigem.org.
This compound is a hevein-like peptide containing a chitin binding domain igem.orgigem.org. This structural motif, characterized by specific cysteine and glycine residues, allows this compound to bind to chitin igem.org. The binding to chitin is considered a plant defense mechanism against fungi and certain insects igem.org. However, a unique feature of WAMPs, including this compound, is a serine to glycine substitution in the chitin-binding domain, which reduces binding to oligosaccharides but preserves binding to polymeric chitin and increases amphiphilicity mdpi.comresearchgate.net. This amphiphilicity is characteristic of membrane-active antimicrobial peptides mdpi.com.
The interaction with fungalysin represents another key molecular recognition event nih.govresearchgate.netigem.org. The specificity of WAMPs as fungalysin inhibitors suggests a precise molecular fit and interaction between the peptide and the protease nih.govresearchgate.netmdpi.com.
Quantitative Binding Assays (e.g., ITC, SPR) for this compound-Ligand Interactions
Quantitative binding assays such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are standard techniques used to characterize biomolecular interactions, providing information on binding affinity, kinetics, and thermodynamics nih.govnicoyalife.comxantec.comreichertspr.com.
SPR is a label-free technique that allows for real-time measurement of binding events, providing kinetic parameters like association (kon) and dissociation (koff) rate constants, from which the equilibrium dissociation constant (KD) can be calculated nih.govnicoyalife.comxantec.comreichertspr.com. ITC measures the heat released or absorbed during a binding event, directly determining the binding stoichiometry, affinity (KD), and thermodynamic parameters such as enthalpy and entropy changes nih.govnicoyalife.comxantec.com.
While the provided search results establish that this compound interacts with fungalysin and chitin, specific data from ITC or SPR experiments detailing the quantitative binding parameters (KD, kon, koff) for these interactions are not presented. Such experiments would provide valuable quantitative insights into the affinity and kinetics of this compound binding to its targets.
Structural Determinants of this compound Specificity and Affinity in Target Binding
The chitin-binding domain within this compound, despite the serine to glycine substitution, retains the ability to bind polymeric chitin mdpi.comresearchgate.net. The specific arrangement of cysteine and glycine residues in this domain is crucial for chitin interaction igem.org.
For fungalysin inhibition, the structural similarity to the chitin-binding domain of class I chitinases is implicated researchgate.net. The presence of the additional serine residue at position 36 (in WAMP-1a numbering, likely corresponding to a similar position in this compound) is critical for preventing cleavage by fungalysin and is likely involved in the inhibitory interaction nih.govfrontiersin.orgntu.edu.sgresearchgate.net. The specific amino acid residues at the binding interface on both this compound and fungalysin, and the nature of the non-covalent interactions they form, dictate the specificity and affinity of this crucial interaction nih.govcapes.gov.br. Differences in amino acid residues at position 34 among WAMP homologs have been shown to affect the efficiency of fungalysin inhibition and antifungal potency, highlighting the role of specific residues in determining target interaction characteristics mdpi.com.
This compound's Role in Modulating Molecular Pathways within Host-Pathogen Interplay
This compound is involved in the complex molecular interplay between host plants and fungal pathogens, acting as a plant defense mechanism. igem.org Plants have evolved sophisticated defense systems, including the production of antimicrobial compounds like WAMPs, to combat pathogen invasion. nih.gov
A significant aspect of this compound's role in host-pathogen interactions is its ability to inhibit fungal metalloproteases, specifically fungalysin, secreted by fungi such as Fusarium verticillioides. nih.gov Fungalysin cleaves plant defense proteins, such as class IV chitinases, which are crucial for degrading fungal cell walls. nih.gov By inhibiting fungalysin, this compound helps to protect the plant's own chitinases, thereby preserving a key defense mechanism against fungal invasion. nih.gov This inhibitory activity suggests a molecular mechanism where WAMPs interfere with fungal virulence factors designed to suppress host defense. nih.gov
The interaction between hosts and pathogens involves a dynamic exchange of molecular signals and the modulation of various pathways in both organisms. researchgate.netapsnet.org Plant defense responses are triggered by the recognition of pathogen-associated molecular patterns (PAMPs) and involve signaling pathways leading to the activation of defense genes and the production of antimicrobial compounds. researchgate.netapsnet.org Pathogens, in turn, employ effectors to manipulate host pathways and suppress defense. apsnet.orgnih.gov this compound's action as a fungalysin inhibitor represents a direct molecular countermeasure by the host against a specific fungal virulence strategy. This highlights this compound's involvement in modulating the molecular arms race that characterizes host-pathogen interactions.
This compound's effectiveness in inhibiting fungalysin at equimolar concentrations to chitinase underscores its potential as a potent inhibitor of this fungal virulence factor. This specific interaction contributes to the plant's ability to maintain the integrity of its defense system against fungal pathogens.
Computational and Theoretical Chemistry of Wamp 1b
Molecular Dynamics (MD) Simulations for WAMP-1b Conformational Landscape and Molecular Interactions
Molecular Dynamics (MD) simulations are advanced computational techniques that simulate the time-dependent motion of atoms and molecules igem.org, mit.edu, mdpi.com. By applying the laws of classical mechanics, MD simulations can capture the dynamic behavior of a system, including changes in conformation, flexibility, and interactions with the surrounding environment igem.org, mit.edu. The application of MD simulations to this compound can provide valuable insights into its behavior under various conditions relevant to its biological activity.
While detailed MD simulation studies specifically focused on this compound were not prominently found in the provided search results, the principles of MD can be applied to investigate several key aspects of this peptide:
Simulation of this compound in Diverse Solvation Environments
Simulating this compound in different solvation environments, such as aqueous solutions or environments mimicking biological membranes (e.g., lipid bilayers), is crucial for understanding how the peptide's structure and dynamics are influenced by its surroundings. Antimicrobial peptides often interact with cellular membranes, making the study of their behavior in hydrophobic and hydrophilic environments particularly relevant mit.edu. MD simulations can illustrate how this compound's conformation might change when transitioning from a bulk water environment to the vicinity of a membrane, providing insights into its membrane-binding or insertion mechanisms.
Analysis of Ligand-Induced Conformational Changes in this compound Complexes
This compound is known to interact with chitin (B13524), a primary component of fungal cell walls, through its chitin-binding domain, researchgate.net, mdpi.com. MD simulations are well-suited for studying the molecular interactions between this compound and its ligands, such as chitin or fungal proteins like fungalysin, which WAMPs are known to inhibit , cd-biosciences.com, mdpi.com. By simulating the complex formed between this compound and its binding partner, researchers can analyze the conformational changes induced in the peptide upon binding. This type of analysis can help pinpoint the specific amino acid residues critical for binding and characterize the dynamic nature of the interaction, contributing to a better understanding of the peptide's inhibitory or binding mechanisms.
Quantum Chemical Calculations (e.g., Density Functional Theory) for this compound Electronic Properties and Reactivity
Quantum chemical calculations, with Density Functional Theory (DFT) being a widely used approach, are essential for probing the electronic structure, properties, and reactivity of molecules,,. DFT calculations can yield detailed information about the distribution of electrons within a molecule, which directly influences its chemical behavior and its ability to interact with other molecules,.
Specific DFT studies focused exclusively on this compound were not extensively described in the provided search results. Nevertheless, quantum chemical calculations can be applied to this compound to investigate several fundamental properties:
Analysis of this compound's Frontier Molecular Orbitals and Electrostatic Potential Maps
DFT calculations can provide valuable information about the Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of the HOMO and LUMO are key indicators of a molecule's reactivity, predicting where it is likely to donate or accept electrons. Furthermore, calculating the electrostatic potential map of this compound can reveal the distribution of electrical charge across the peptide's surface. This map highlights regions of positive and negative electrostatic potential, indicating areas that are likely to engage in electrostatic interactions with charged species or biological membranes. This information is particularly relevant for understanding the initial interactions of this compound with cell surfaces.
Theoretical Predictions of this compound Reaction Pathways and Transition States
While the primary mode of action for peptides like this compound often involves physical interactions, understanding any potential chemical reactions they might participate in or catalyze is also of interest. DFT can be employed to theoretically predict possible reaction pathways and determine the structures and energies of transition states. This provides insights into the kinetics and mechanisms of chemical transformations involving this compound, which could be relevant for understanding its stability, degradation, or potential enzymatic activities if any exist.
Homology Modeling and De Novo Protein Design for Novel this compound Analogs
Homology modeling is a computational technique used to construct a three-dimensional model of a protein based on the known experimental structure of a related protein, referred to as a template,. This method is particularly useful when experimental structures of the target protein are unavailable. De novo protein design, in contrast, focuses on creating entirely new protein sequences and structures from fundamental principles to achieve specific desired functions,,.
De novo protein design offers a powerful strategy for developing novel peptides inspired by the structure and function of this compound,. By leveraging the understanding of the critical structural elements and amino acid residues responsible for this compound's antimicrobial activity and chitin-binding capabilities, researchers can design modified or entirely new peptide sequences with potentially enhanced properties, such as increased potency, improved specificity, or greater stability. This process involves using computational algorithms to predict amino acid sequences that are likely to fold into a desired three-dimensional structure and exhibit the desired biological function. This can pave the way for the rational design of new antimicrobial agents based on the this compound scaffold.
5.4. Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives (focused on molecular properties)
Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) modeling are powerful computational approaches used to analyze and predict the properties and activities of chemical compounds based on their molecular structures. Cheminformatics involves the application of computational and informational techniques to address chemical problems, including the management, analysis, and use of chemical data neovarsity.orgmdpi.com. QSAR specifically seeks to establish mathematical relationships between the structural features or physicochemical properties of a set of compounds (molecular descriptors) and their observed biological activity or other properties neovarsity.orgnih.gov. This allows for the prediction of the properties of new, untested compounds and can guide the design of molecules with desired characteristics neovarsity.org. Molecular descriptors, which quantify various aspects of a molecule's structure and properties (e.g., size, shape, electronic properties, lipophilicity), are fundamental to QSAR modeling nih.govresearchgate.netnih.govnih.govresearchgate.net. By analyzing how changes in these descriptors correlate with changes in activity or properties, researchers can gain insights into the structural requirements for specific effects neovarsity.org.
The application of cheminformatics and QSAR to a series of derivatives of a core compound like this compound would typically involve calculating a range of molecular descriptors for each derivative. These descriptors could include 1D, 2D, and 3D representations capturing information about atomic contributions, topological features, and spatial arrangements nih.govnih.gov. Statistical methods are then employed to build models that relate these descriptors to measured properties or activities neovarsity.orgresearchgate.net. Such models can be used to predict properties such as solubility, lipophilicity (logP), molecular weight, and other physicochemical characteristics that are crucial for understanding a compound's behavior neovarsity.orgblogspot.com. Furthermore, QSAR models focused on molecular properties can help in understanding how structural modifications influence these properties, which is essential for lead optimization and compound design neovarsity.org.
While cheminformatics and QSAR modeling are broadly applicable methodologies for studying the relationship between chemical structure and molecular properties across various compound classes mdpi.comresearchgate.netresearchgate.net, specific detailed research findings and data tables focusing explicitly on cheminformatics and QSAR modeling for this compound derivatives, with an emphasis on their molecular properties, were not identified in the available information. The PubChem entry for Wampetin (this compound) provides some computed properties like molecular formula, molecular weight, and predicted XLogP uni.lunih.gov, which are examples of molecular descriptors. However, comprehensive QSAR studies on a series of this compound derivatives detailing the correlation of a range of molecular descriptors with specific properties were not found in the conducted search.
Nevertheless, these computational approaches hold significant potential for future studies on this compound derivatives. By generating and analyzing molecular descriptors for a series of synthesized or designed this compound analogs, QSAR models could be developed to predict and understand how structural variations impact key molecular properties. This would provide valuable insights for the rational design and optimization of this compound derivatives with tailored characteristics.
Advanced Academic and Methodological Applications of Wamp 1b Non Clinical
Development of WAMP-1b as a Molecular Probe for Biochemical and Cell Biology Research
This compound's ability to bind chitin (B13524) and inhibit fungal proteases makes it a valuable candidate for development into molecular probes. igem.org Such probes are essential tools for investigating biological processes and identifying molecular targets.
Synthesis of Fluorescently- and Affinity-Tagged this compound Derivatives
To utilize this compound as a molecular probe, it is often necessary to synthesize derivatives modified with detectable labels or affinity tags. Recombinant production of this compound in Escherichia coli has been successfully achieved, often incorporating a polyhistidine (His-Tag) at the N-terminus. igem.org This His-Tag facilitates purification using immobilized metal affinity chromatography. igem.org The synthesis of fluorescently- and affinity-tagged peptides is a common practice in molecular biology to enable visualization and isolation of target molecules. nih.gov While specific details on the synthesis of fluorescently-tagged this compound derivatives were not extensively found, the successful production of His-tagged recombinant this compound demonstrates the feasibility of creating tagged versions for research applications. igem.orgmybiosource.com
Applications in Target Identification and Validation Studies for Biological Pathways
This compound's interaction with chitin and its inhibitory effect on fungalysin, a fungal protease, highlight its potential in target identification and validation studies, particularly in the context of plant-pathogen interactions. igem.org By using labeled this compound, researchers can probe for chitin-containing structures or fungalysin in biological samples. This can help in understanding the distribution and role of these targets in biological pathways. Target identification and validation are crucial steps in understanding disease processes and identifying potential points of intervention. universiteitleiden.nl While direct studies detailing this compound's use in identifying novel targets in complex biological pathways were not prominently found, its known interactions suggest its utility in focused studies on chitin synthesis or protease activity pathways in fungi. igem.org
This compound in the Design of Novel Bio-Inspired Analytical Methodologies
The specific binding properties of this compound can be leveraged in the development of bio-inspired analytical methodologies for the detection, quantification, and purification of biomolecules.
Development of this compound-Based Biosensors for Molecular Detection and Quantification
Biosensors are devices that combine a biological recognition element with a transducer to detect specific molecules. bath.ac.ukmdpi.com this compound's affinity for chitin makes it a promising candidate as a biological recognition element in biosensors designed to detect chitin or chitin-containing organisms, such as fungi. igem.org The development of biosensors for molecular detection and quantification is an active area of research, with various techniques being explored, including electrochemical and optical methods. bath.ac.uknih.gov While specific examples of this compound-based biosensors were not widely detailed in the search results, the principle of using a molecule with high binding specificity, like this compound, as a sensing element is well-established in biosensor development. bath.ac.uknih.govnorthwestern.edu
Integration of this compound into Affinity Chromatography Systems for Biomolecule Purification
Affinity chromatography is a powerful technique for purifying biomolecules based on their specific binding to an immobilized ligand. interchim.comcloudfront.netslideshare.netlibretexts.org Given this compound's strong affinity for chitin, it can be immobilized onto a chromatography matrix to create an affinity column for the purification of chitin or chitin-binding proteins. igem.orgijpsr.com This approach can be highly selective, allowing for the isolation of target molecules from complex mixtures. interchim.comcloudfront.netlibretexts.org The use of affinity tags, such as the His-Tag often fused to recombinant this compound, is a common application of affinity chromatography for protein purification. igem.orglibretexts.org The inherent chitin-binding domain of this compound suggests its direct use as a ligand for purifying chitin-related substances. igem.orgijpsr.com
This compound as a Scaffold for Rational Peptide Design
The stable and well-defined structure of this compound, particularly its cysteine-rich hevein-like domain, can serve as a scaffold for the rational design of novel peptides with tailored functions. igem.orgmdpi.comnih.govresearchgate.net Rational peptide design involves using structural and functional information to engineer peptides with desired properties, such as enhanced binding affinity, altered specificity, or increased stability. researchgate.netfrontiersin.orgd-nb.info By modifying the amino acid sequence within the this compound scaffold, researchers can potentially create peptides with improved or novel activities for various applications, including the development of new research tools or biomaterials. frontiersin.orgd-nb.inforesearchgate.net Studies on WAMP homologs have shown that single amino acid substitutions can affect their activity, highlighting the potential for rational design based on the this compound structure. mdpi.comresearchgate.net
Engineering this compound for Enhanced Molecular Specificity or Stability
Research into this compound involves exploring modifications to its structure to potentially enhance its specificity towards certain targets or improve its stability under various conditions. This compound is characterized by a unique 10-cysteine motif and five disulfide bonds that contribute to its compact fold and stability. nih.govnih.gov Studies on WAMP homologues, which differ in amino acid residues at specific positions, provide insights into how sequence variations impact function.
A notable feature of this compound is the substitution of a conserved serine residue with glycine (B1666218) in its chitin-binding domain. This natural variation influences the peptide's interaction with carbohydrates, suggesting that targeted amino acid substitutions can alter binding specificity.
Furthermore, research on WAMPs has identified a variable position at residue 34, located in a solvent-exposed loop. Different amino acids at this position (such as Alanine in this compound, Lysine in WAMP-2, Glutamic acid in WAMP-3.1, Asparagine in WAMP-4, and Valine in WAMP-5) lead to variations in antifungal activity against different fungal species and affect the efficiency of fungalysin inhibition. This highlights position 34 as a potential site for engineering to modulate the peptide's biological activity and target specificity.
| WAMP Homologue | Residue at Position 34 | Antifungal Activity (Example: Bipolaris sorokiniana IC₅₀) | Fungalysin Inhibition |
| This compound | Alanine (A) | ~22.2 µg/mL | Effective Inhibitor |
| WAMP-2 | Lysine (K) | ~30.6 µg/mL | Effective Inhibitor |
| WAMP-3.1 | Glutamic acid (E) | ~22.2 µg/mL | Not Effective Inhibitor |
| WAMP-4 | Asparagine (N) | Data Available | Not Effective Inhibitor |
| WAMP-5 | Valine (V) | Data Available | Data Available |
Methodologically, the successful recombinant production of WAMP-1a, a closely related peptide, in Escherichia coli demonstrates the feasibility of producing WAMP variants for research purposes. nih.govnih.gov Strategies like co-expression with proteins such as Erv1p have been employed to facilitate the correct formation of disulfide bonds in recombinant systems, a critical aspect for the structural integrity and function of cysteine-rich peptides like this compound. These methods are essential for generating engineered this compound variants for detailed study.
Mimicry of this compound's Key Active Motifs in Smaller Peptide Mimetics
The study of this compound also extends to the potential for mimicking its key active motifs in smaller peptide mimetics. This approach aims to create less complex molecules that retain the desired biological activity, potentially offering advantages in terms of synthesis or stability. This compound possesses distinct functional regions, including its chitin-binding domain and the site involved in inhibiting fungal metalloproteinases.
The chitin-binding domain of hevein-like peptides, including this compound, is characterized by specific aromatic residues that interact with chitin through CH-π stacking and van der Waals forces. Research on related chitin-binding proteins and truncated hevein (B150373) mutants has explored the contribution of these motifs to binding activity. While specific studies detailing the design of smaller peptide mimetics derived directly from this compound's chitin-binding motif were not extensively found, the general concept of designing novel antifungal peptides based on the key elements of active domains is a relevant area of research.
Similarly, the region around the variable position 34, which influences fungalysin inhibition and antifungal activity, could be a target for mimicry studies. Understanding the precise molecular interactions mediated by this region can inform the design of smaller peptides that retain or enhance these specific functions.
Future Research Trajectories and Unexplored Frontiers for Wamp 1b
Emerging Synthetic Biology Approaches for Sustainable WAMP-1b Production and Diversification
The sustainable and cost-effective production of this compound is a critical area for future research. Current studies have shown the feasibility of recombinant production of this compound and its homologues in Escherichia coli peeref.commdpi.comigem.org. This recombinant approach offers a promising pathway for scalable production compared to extraction from natural sources.
Future synthetic biology efforts could focus on optimizing expression systems in various hosts, including bacteria, yeast, or even plants, to enhance yield and reduce production costs. This involves exploring different promoters, signal peptides, and codon optimization strategies tailored for high-level this compound expression. Additionally, synthetic biology can be leveraged to diversify this compound. By introducing targeted mutations or creating chimeric peptides based on the this compound scaffold, researchers can explore variations with enhanced or altered antimicrobial spectra, improved stability, or novel functions. The successful recombinant production of WAMP homologues with single amino acid substitutions at position 34, as demonstrated in existing research, highlights the potential for targeted diversification through synthetic biology mdpi.com.
Further research is needed to address challenges in recombinant production, such as protein folding, disulfide bond formation (given this compound's cysteine-rich nature), and purification efficiency in heterologous systems igem.org. Co-expression with proteins that aid in disulfide bond formation, such as Erv1p, has shown promise in prokaryotic systems for related peptides and could be further explored for this compound igem.org.
Integration of Multi-Omics Data for Comprehensive Understanding of this compound's Biological Role
A comprehensive understanding of this compound's biological role necessitates the integration of multi-omics data. While multi-omics approaches are increasingly used to study complex biological systems core.ac.ukgithub.iogithub.ioresearchgate.netfrontiersin.org, their application specifically to elucidate the intricate mechanisms of this compound action and its involvement in plant defense is an unexplored frontier.
Future research should aim to generate and integrate genomic, transcriptomic, proteomic, and metabolomic data from Triticum kiharae under various conditions, including pathogen challenge. This could involve:
Genomics: Identifying and characterizing the genes involved in this compound biosynthesis and regulation.
Transcriptomics: Analyzing the expression patterns of this compound and related genes in response to different stimuli or developmental stages.
Proteomics: Investigating the abundance and post-translational modifications of this compound and its interaction partners within plant cells.
Metabolomics: Identifying metabolic changes in plants or pathogens upon this compound exposure, which could reveal downstream effects of its activity.
Integrating these diverse datasets using advanced bioinformatics and systems biology approaches can provide a holistic view of how this compound is produced, regulated, and functions within the plant's defense system. This could uncover novel pathways influenced by this compound and identify other molecules that work in concert with it.
Novel Computational Paradigms for Accelerated this compound Discovery and Design
Computational approaches have become invaluable tools in the discovery and design of antimicrobial peptides keralauniversity.ac.innih.govjmi.ac.in. For this compound, novel computational paradigms can significantly accelerate research and development.
Future computational efforts could focus on:
Advanced Structure-Function Prediction: Utilizing machine learning and molecular dynamics simulations to gain deeper insights into how this compound's unique 10-cysteine motif and chitin-binding site contribute to its antifungal activity and interaction with fungal targets, such as fungalysins peeref.commdpi.com. Modeling of WAMP homologues based on known structures has already been initiated mdpi.com, and this can be expanded and refined.
De Novo Peptide Design: Developing algorithms to design novel peptides based on the this compound structural template, aiming for improved potency, broader spectrum activity, or specificity against particular pathogens.
Target Identification and Validation: Employing computational docking and network analysis to predict and prioritize potential fungal targets of this compound beyond known fungalysins, and to understand the downstream effects of these interactions.
Predicting Efficacy and Toxicity: Developing predictive models to assess the potential efficacy and off-target effects of this compound variants before experimental synthesis and testing, thereby reducing the time and cost of research. Computational immunology methods, though not specifically linked to this compound in the search results, represent a broader area of computational biology that could potentially be relevant for evaluating host interactions keralauniversity.ac.in.
These computational approaches, coupled with experimental validation, can significantly expedite the process of identifying promising this compound derivatives for various applications.
Interdisciplinary Research Opportunities for this compound (e.g., agrochemical innovation, food science at molecular level)
This compound's intrinsic antifungal properties against plant pathogens open up significant interdisciplinary research opportunities, particularly in agrochemical innovation and potentially in food science at the molecular level peeref.commdpi.comigem.org.
In agrochemical innovation , future research can explore the potential of this compound as a novel, bio-based fungicide. This involves:
Evaluating its efficacy against a wider range of plant fungal pathogens under various environmental conditions.
Investigating formulation strategies to enhance its stability and delivery in agricultural settings.
Studying its potential for integration into Integrated Pest Management (IPM) programs.
Assessing its environmental impact and potential for resistance development in target pathogens.
The fact that this compound inhibits fungal defense metalloproteases like fungalysins suggests a mode of action distinct from many conventional fungicides, potentially offering a new tool for managing resistant strains mdpi.com. Research into the specific interactions with fungalysins and their role in fungal pathogenicity is crucial for this application mdpi.com.
In food science at the molecular level , while not explicitly detailed for this compound in the search results, its antimicrobial nature could lead to investigations into its potential as a natural food preservative to inhibit fungal spoilage. This would require research into:
The effectiveness of this compound against common foodborne fungi.
Its stability and activity in different food matrices.
Potential interactions with food components.
Regulatory aspects and consumer acceptance.
Interdisciplinary collaborations between peptide chemists, plant pathologists, agronomists, food scientists, and regulatory experts will be essential to translate the potential of this compound into practical applications.
Addressing Current Limitations and Open Questions in this compound Fundamental Research
Open questions for future research include:
Detailed Mechanism of Action: Precisely how does this compound interact with fungal cell components and intracellular targets? What are the complete cascade of events triggered by this compound binding or entry into fungal cells?
Structure-Activity Relationship: A more in-depth understanding of how specific amino acid residues and the unique cysteine framework of this compound contribute to its activity and specificity is needed to guide rational design of improved variants. While variations at position 34 have been studied, other key residues and structural features warrant investigation mdpi.com.
In Vivo Efficacy and Stability: While in vitro activity is promising, research is needed to evaluate this compound's efficacy and stability in complex biological environments, such as within plant tissues or in soil.
Host Interaction: A thorough understanding of how this compound interacts with the host plant is crucial, including its potential role in endogenous signaling pathways and any potential phytotoxic effects at higher concentrations.
Resistance Mechanisms: Investigating how fungi might develop resistance to this compound is important for developing strategies to mitigate this in potential applications.
Addressing these fundamental questions through rigorous biochemical, cell biology, and genetic studies will provide the necessary foundation for the successful development and application of this compound.
Q & A
Q. What structural features of WAMP-1b contribute to its antifungal activity, and how are these features experimentally validated?
this compound is a hevein-like antimicrobial peptide with a conserved structural motif critical for binding fungal cell wall components. Its activity is influenced by amino acid substitutions at position 34 (e.g., A34 in this compound). Researchers validate these structural contributions using IC50 assays against fungal strains like Bipolaris sorokiniana and Fusarium oxysporum, comparing variants (e.g., WAMP-2, WAMP-3.1) to isolate functional residues. Circular dichroism spectroscopy and molecular dynamics simulations further elucidate conformational stability .
Q. What standardized protocols are recommended for assessing this compound’s antifungal efficacy in vitro?
Antifungal assays should follow established guidelines for reproducibility:
- Use defined fungal strains (e.g., Alternaria alternata, Fusarium oxysporum) with standardized inoculum sizes.
- Measure IC50 values in triplicate using microdilution methods with RPMI-1640 medium.
- Include positive controls (e.g., tebuconazole) and negative controls (solvent-only wells) to validate assay conditions .
Q. How do researchers resolve discrepancies in this compound’s IC50 values across fungal species?
Variations in IC50 (e.g., 74.8 ± 4.6 μg/mL for F. oxysporum vs. no activity against F. culmorum) may stem from species-specific cell wall composition or efflux pump activity. Researchers should:
- Perform comparative genomic analyses to identify resistance markers.
- Test synergies with membrane disruptors (e.g., chitosan) to overcome resistance mechanisms .
Advanced Research Questions
Q. What experimental designs address confounding variables in this compound’s antifungal activity studies?
To mitigate variability:
- Control environmental factors : Standardize culture conditions (pH, temperature) to minimize phenotypic plasticity.
- Validate purity : Use HPLC and mass spectrometry to confirm peptide integrity before assays.
- Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare IC50 means across replicates .
Q. How can researchers enhance this compound’s efficacy through structural modifications while maintaining low cytotoxicity?
Rational design strategies include:
- Site-directed mutagenesis : Replace A34 with residues that enhance charge or hydrophobicity (e.g., lysine in WAMP-2).
- Hybrid peptides : Fuse this compound with cell-penetrating motifs (e.g., penetratin) to improve intracellular targeting.
- Cytotoxicity screening : Use mammalian cell lines (e.g., HEK293) to assess selectivity indices (IC50 ratio: fungal/mammalian cells) .
Q. What methodologies resolve contradictions in this compound’s synergism with agricultural fungicides?
Conflicting results (e.g., sensitization of fungi to tebuconazole by WAMP-2 but not this compound) require:
- Dose-response matrices : Test combinatorial indices (e.g., Fractional Inhibitory Concentration Index) across concentration gradients.
- Mechanistic studies : Use fluorescence microscopy to track fungal membrane permeabilization in synergistic vs. non-synergistic pairs .
Q. How should researchers design longitudinal studies to evaluate this compound’s resistance development in fungal populations?
- Serial passage assays : Expose fungi to sub-inhibitory this compound concentrations over 20–30 generations.
- Resistance monitoring : Sequence candidate genes (e.g., chitin synthase, ABC transporters) to identify mutations.
- Fitness cost analysis : Compare growth rates of resistant vs. wild-type strains in nutrient-limited conditions .
Methodological Guidance for Data Validation
Q. What steps ensure reproducibility of this compound’s bioactivity data across laboratories?
- Detailed protocols : Publish exact peptide synthesis methods (e.g., solid-phase Fmoc chemistry), purification steps, and storage conditions.
- Reference strains : Use depository-validated fungal strains (e.g., ATCC) with documented passage numbers.
- Data sharing : Deposit raw IC50 datasets in public repositories (e.g., Zenodo) with metadata on experimental conditions .
Q. How are statistical analyses tailored to this compound’s dose-response data?
- Non-linear regression : Fit IC50 curves using four-parameter logistic models (e.g., GraphPad Prism).
- Error reporting : Include 95% confidence intervals for IC50 values (e.g., 31.8 ± 1.9 μg/mL for WAMP-3.1 against F. oxysporum).
- Outlier detection : Apply Grubbs’ test to exclude anomalous replicates .
Contradiction and Knowledge Gap Analysis
Q. Why does this compound exhibit no activity against Fusarium culmorum despite structural similarity to active variants?
Hypotheses include:
- Efflux overexpression : F. culmorum may upregulate drug transporters absent in susceptible species.
- Cell wall heterogeneity : β-glucan or melanin content could block peptide binding.
- Experimental validation : Use qRT-PCR to quantify transporter expression and TEM to visualize cell wall ultrastructure .
Q. How can researchers reconcile this compound’s in vitro potency with limited field efficacy?
- Environmental stability testing : Assess peptide degradation under UV light, soil pH, and microbial protease exposure.
- Formulation optimization : Encapsulate this compound in nanoparticles (e.g., lignin carriers) to enhance persistence.
- Field trials : Conduct small-plot studies with controlled pathogen inoculum and weather monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
